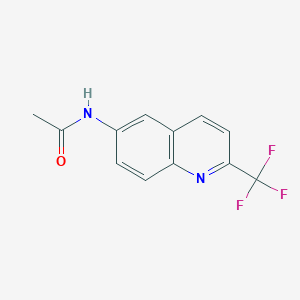

N-(2-(Trifluoromethyl)quinolin-6-yl)acetamide

Description

N-(2-(Trifluoromethyl)quinolin-6-yl)acetamide is a quinoline-based acetamide derivative characterized by a trifluoromethyl (-CF₃) substituent at the 2-position of the quinoline ring and an acetamide group at the 6-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or anticancer research, as inferred from structurally related compounds in patents and studies .

Properties

Molecular Formula |

C12H9F3N2O |

|---|---|

Molecular Weight |

254.21 g/mol |

IUPAC Name |

N-[2-(trifluoromethyl)quinolin-6-yl]acetamide |

InChI |

InChI=1S/C12H9F3N2O/c1-7(18)16-9-3-4-10-8(6-9)2-5-11(17-10)12(13,14)15/h2-6H,1H3,(H,16,18) |

InChI Key |

FJEWDBLEHKMZPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Trifluoromethyl)quinolin-6-yl)acetamide typically involves the reaction of 2-(trifluoromethyl)quinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Trifluoromethyl)quinolin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline amines.

Scientific Research Applications

N-(2-(Trifluoromethyl)quinolin-6-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(Trifluoromethyl)quinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinoline ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared with other acetamide derivatives featuring quinoline, benzothiazole, or indole cores, as detailed below:

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs.

†Calculated from molecular formula in .

‡Calculated from molecular formula in .

Research Implications

This compound’s structural simplicity positions it as a versatile scaffold for further modification. Key research directions include:

Biological Activity

N-(2-(Trifluoromethyl)quinolin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core with a trifluoromethyl group and an acetamide substituent. This unique structure contributes to its biological activity, particularly in enzyme inhibition and interaction with various molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thus blocking their activity. This inhibition can disrupt various biological pathways, potentially leading to therapeutic effects against diseases such as cancer and infections .

- Antiviral Activity : Research indicates that quinoline derivatives, including this compound, exhibit antiviral properties. For instance, structural modifications have been linked to enhanced activity against viruses like enterovirus D68 (EV-D68) .

- Antiparasitic Effects : Quinoline derivatives are also explored for their efficacy against parasites. The presence of the trifluoromethyl group may enhance the compound's interaction with parasitic targets, making it a candidate for treating diseases like malaria and leishmaniasis .

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Activity Against EV-D68 : A study demonstrated that this compound analogs exhibited potent antiviral activity, significantly inhibiting the cytopathic effect in Rhabdomyosarcoma cell lines. The selectivity index indicated favorable therapeutic windows for these compounds .

- Antiparasitic Efficacy : In vitro evaluations revealed that certain quinoline derivatives showed promising results against Leishmania donovani. The trifluoromethyl group was hypothesized to enhance binding affinity to the target enzymes involved in the parasite's life cycle .

- Cytotoxic Effects : Research involving zebrafish embryos indicated that some derivatives of quinoline caused increased apoptosis, suggesting potential applications in cancer therapy. Compounds were tested for toxicity and growth inhibition, revealing varying degrees of effectiveness .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(trifluoromethyl)quinolin-6-yl)acetamide, and how can reaction yields be optimized?

- Methodological Answer : A multi-step synthesis approach is often employed, starting with functionalized quinoline derivatives. For example, coupling 6-aminoquinoline with trifluoromethyl groups via nucleophilic substitution, followed by acetylation using acetic anhydride or acetyl chloride in anhydrous conditions. Reaction optimization may involve temperature control (e.g., 0–5°C for acetylation), catalyst screening (e.g., DMAP for improved regioselectivity), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Low yields (~5%) reported in similar acetamide syntheses highlight the need for iterative solvent selection (e.g., DMF vs. THF) and protecting group strategies .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : , , and NMR to confirm trifluoromethyl positioning and acetamide linkage.

- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]).

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases.

Cross-referencing with databases like NIST Chemistry WebBook ensures spectral consistency .

Q. What is the hypothesized mechanism of action for this compound in biological systems?

- Methodological Answer : Structural analogs (e.g., quinolinyl acetamides) exhibit activity as kinase inhibitors (e.g., PI3Kα) or CRAC channel modulators. Computational docking studies (AutoDock Vina) can predict binding affinity to target proteins, while in vitro assays (e.g., kinase inhibition assays using ADP-Glo™) validate mechanistic hypotheses. Dose-response curves (IC) and competitive binding experiments (with ATP analogs) further clarify mode of action .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., trifluoromethyl-induced deshielding) require comparative analysis with reference standards (e.g., NIST data ). Advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography resolve ambiguities in regiochemistry. Collaborative verification via inter-laboratory data sharing is recommended.

Q. What strategies improve the bioavailability of this compound in in vivo studies?

- Methodological Answer : Bioavailability challenges (e.g., poor solubility) are addressed via:

- Prodrug Design : Esterification of the acetamide group to enhance membrane permeability.

- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles for sustained release.

- Pharmacokinetic Profiling : LC-MS/MS quantification in plasma to adjust dosing regimens.

Preclinical studies in rodent models should monitor hepatic metabolism (CYP450 assays) and plasma protein binding .

Q. How do computational models predict the interaction of this compound with CRAC channels?

- Methodological Answer : Molecular dynamics simulations (GROMACS) using cryo-EM structures of CRAC channels (e.g., Orai1) identify key binding residues. Free energy perturbation (FEP) calculations quantify trifluoromethyl group contributions to binding affinity. Validation via patch-clamp electrophysiology confirms channel modulation efficacy .

Q. What experimental protocols are recommended for assessing off-target toxicity?

- Methodological Answer : Toxicity screening includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.